molecular formula C11H15NO4 B257270 Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester

Cat. No. B257270
M. Wt: 225.24 g/mol
InChI Key: NTGPBSIPQRWIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester, also known as Fmoc-protected amino acid, is a widely used compound in the field of peptide synthesis. It is a derivative of the natural amino acid, phenylalanine, and is used to protect the amino group during peptide synthesis.

Mechanism of Action

The mechanism of action of Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is based on the protection of the amino group during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which exposes the amino group for further reaction. This allows for the synthesis of longer and more complex peptides.
Biochemical and Physiological Effects:
Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid does not have any biochemical or physiological effects as it is used only as a protecting group during peptide synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid in lab experiments are that it allows for the synthesis of longer and more complex peptides and is compatible with the solid-phase peptide synthesis method. The limitations of using Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid are that it requires additional steps for removal of the Fmoc group and can be expensive.

Future Directions

For Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid include the development of new protecting groups that are more efficient and cost-effective. There is also a need for the development of new methods for peptide synthesis that are more efficient and allow for the synthesis of longer and more complex peptides. Additionally, Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid can be used in the development of new drugs and therapies for various diseases.

Synthesis Methods

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is synthesized by reacting Fmoc-Cl with the amino group of the amino acid. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified by chromatography. The Fmoc group can be removed by treatment with a base such as piperidine, which exposes the amino group for further reaction.

Scientific Research Applications

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is widely used in the field of peptide synthesis. It is used to protect the amino group during peptide synthesis, which allows for the synthesis of longer and more complex peptides. Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is also used in the solid-phase peptide synthesis method, which is a widely used method for peptide synthesis.

properties

Product Name

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-morpholin-4-ylethyl furan-2-carboxylate

InChI

InChI=1S/C11H15NO4/c13-11(10-2-1-6-15-10)16-9-5-12-3-7-14-8-4-12/h1-2,6H,3-5,7-9H2

InChI Key

NTGPBSIPQRWIHY-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC=CO2

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=CO2

Origin of Product

United States

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